3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC19993050
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN4O |
|---|---|
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | 5-(3-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H15ClN4O/c1-11-6-7-16(19-10-11)20-17(23)15-9-14(21-22(15)2)12-4-3-5-13(18)8-12/h3-10H,1-2H3,(H,19,20,23) |
| Standard InChI Key | LGZWWNKKWKYEAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl |
Introduction
3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrazole ring, a chlorophenyl group, and a methylpyridine substituent. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups that can interact with biological targets. The molecular formula of this compound is C17H15ClN4O, and it has a molecular weight of approximately 326.8 g/mol.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from simpler pyrazole derivatives. A common method includes the reaction of 3-(3-chlorophenyl)-5-methyl-1H-pyrazole with an appropriate amine under specific conditions to form the carboxamide. Techniques such as phase-transfer catalysis may be employed, and solvents like chloroform or toluene are commonly used. The reaction conditions are optimized for yield and purity, often involving refluxing the mixture followed by purification techniques such as column chromatography.
Chemical Reactivity
This compound can undergo various chemical reactions typical of amides and pyrazoles, including nucleophilic substitutions, acylation reactions, and potential cyclization processes. The chlorophenyl group may participate in electrophilic aromatic substitution reactions under acidic conditions, while the pyrazole ring can be further functionalized through nucleophilic attack at its nitrogen atoms.
Biological Activity and Potential Applications
Pyrazole derivatives, including 3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide, are of interest in medicinal chemistry due to their potential biological activities. The presence of chlorophenyl and pyridine groups suggests that this compound could act as a ligand in various biochemical pathways, interacting with biological targets through hydrogen bonding or π-stacking interactions.
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Drug development for inflammatory diseases |
| Analgesic | Pain management therapies |
| Anticancer | Cancer treatment research |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(3-chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide, but each has unique features that may influence their biological properties and applications.
| Compound Name | Structure | Key Differences |
|---|---|---|
| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Contains bromine instead of a methyl group | Exhibits different reactivity due to bromine's larger size |
| 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid | Features a pyrrolidine ring instead of methylpyridine | Lacks the pyridine moiety |
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